Meta-sirtinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

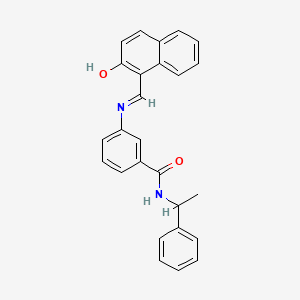

Meta-sirtinol is a synthetic compound known for its role as an inhibitor of sirtuin proteins, which are a family of nicotinamide adenine dinucleotide-dependent deacetylases. Sirtuins are involved in various biological processes, including gene silencing, DNA repair, and regulation of metabolic pathways. This compound has gained attention for its potential therapeutic applications, particularly in the fields of aging, cancer, and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Meta-sirtinol can be synthesized through a multi-step process involving the condensation of 2-hydroxy-1-naphthaldehyde with benzamide derivatives. The reaction typically involves the use of a base, such as sodium hydroxide, in an organic solvent like methanol. The resulting product is then purified through recrystallization or chromatography to obtain this compound as a bright yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the process would involve optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolytic Decomposition in Neutral Aqueous Solutions

Sirtinol undergoes spontaneous hydrolysis under physiological conditions (pH 7.4). This reaction occurs due to the instability of its Schiff base structure (derived from 2-hydroxy-1-naphthaldehyde and a benzamide) in aqueous environments .

Key Observations :

-

Reaction Rate : Decomposition occurs over hours at room temperature .

-

Products : Hydrolysis yields 2-hydroxy-1-naphthaldehyde and the corresponding amine fragment .

-

Implications : Limits its use in cell culture studies unless stabilized by aprotic solvents like DMSO .

Metal Chelation and Coordination Chemistry

Sirtinol acts as a polydentate ligand, forming stable complexes with transition metals.

2.1. Copper(II) Complexation

Mechanism :

-

Tridentate coordination via the imine nitrogen, naphtholate oxygen, and benzamide carbonyl oxygen .

-

Complexes remain stable for >24 hours in mixed DMSO/aqueous buffers .

2.2. Zinc(II) Complexation

| Property | Value/Description | Source |

|---|---|---|

| Stoichiometry | 1:1 (Zn:ligand) | |

| Dissociation Constant | K_d = 48 ± 1 μM (in DMSO) | |

| UV-Vis Peaks | λₘₐₓ = 424 nm | |

| Stability | Decomposes within 3 hours in aqueous solutions |

Mechanism :

-

Bidentate binding through the imine nitrogen and naphtholate oxygen .

-

Prone to ligand fragmentation and oligomerization at concentrations >1 mM .

Biological Reactivity

Sirtinol modulates protein deacetylation through competitive inhibition of sirtuin NAD⁺-dependent catalytic domains .

3.1. Histone Acetylation Effects

-

Targets : Inhibits SIRT1/2 deacetylase activity, increasing acetylation of histones H3K9 and H4K16 .

-

Cellular Outcome :

3.2. Metal-Dependent Cytotoxicity

-

Cu(II)-sirtinol Complex : Exhibits enhanced cytotoxicity in breast cancer cells (MCF-7) compared to free ligand .

-

Fe(III)-sirtinol Complex : Generates intracellular oxidative stress, potentiating anticancer effects .

Stability Under Experimental Conditions

| Condition | Stability Profile | Source |

|---|---|---|

| DMSO | Stable indefinitely at 25°C | |

| Aqueous Buffer | Decomposes within 24 hours (pH 7.4) | |

| THF/MeCN | Stable during crystallization |

Scientific Research Applications

Cancer Research

Meta-sirtinol's ability to induce apoptosis in cancer cells has been widely studied. For instance, research has demonstrated that it elevates reactive oxygen species levels in cancer cells, leading to cell death through apoptotic pathways .

Case Study:

- Cell Lines: Studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299) showed that this compound not only inhibited cell proliferation but also acted as an iron chelator, reducing intracellular labile iron levels significantly .

| Cell Line | Reduction in Labile Iron (%) |

|---|---|

| A549 | 79.2 |

| H1299 | 36.3 |

Neurodegenerative Diseases

This compound has potential applications in treating neurodegenerative disorders by modulating sirtuin activity, which is implicated in neuronal survival and stress responses.

Case Study:

- Mechanism: Inhibition of SIRT1 by this compound has been linked to increased levels of acetylated p53, which can enhance neuronal apoptosis under stress conditions . This suggests that while this compound may have therapeutic potential, its effects must be carefully evaluated regarding neuronal health.

Metabolic Disorders

This compound's influence on metabolic pathways has garnered attention for its potential role in diabetes management. By inhibiting SIRT2, this compound destabilizes the enzyme PEPCK1, a key player in gluconeogenesis.

Case Study:

- Effect on PEPCK1: Research indicated that treatment with this compound led to hyperacetylation of PEPCK1 at critical lysine sites (Lys70, Lys71, Lys594), resulting in decreased protein levels and reduced gluconeogenesis both in vitro and in vivo .

| Acetylation Site | Effect of this compound |

|---|---|

| Lys70 | Increased |

| Lys71 | Increased |

| Lys594 | Increased |

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound on human dermal endothelial cells. It was found to reduce the expression of adhesion molecules involved in inflammatory responses when cells were stimulated with tumor necrosis factor-alpha or interleukin-1 beta .

Key Findings:

- This compound treatment significantly decreased the expression of ICAM-1, VCAM-1, and E-selectin on activated endothelial cells.

| Treatment Condition | ICAM-1 Expression Change (%) | VCAM-1 Expression Change (%) |

|---|---|---|

| TNFα + this compound | -50% | -45% |

| IL-1β + this compound | -40% | -35% |

Mechanism of Action

Meta-sirtinol exerts its effects by inhibiting the activity of sirtuin proteins, particularly SIRT1 and SIRT2. Sirtuins are involved in the deacetylation of various target proteins, which affects their function and stability. By inhibiting sirtuins, this compound can modulate processes such as gene expression, DNA repair, and metabolic regulation. The inhibition of sirtuins leads to increased acetylation of target proteins, which can result in altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Sirtinol: A closely related compound with similar inhibitory effects on sirtuins.

EX-527: A potent and selective inhibitor of SIRT1, used in various research studies.

Uniqueness of this compound: this compound is unique due to its specific structural features, such as the 2-hydroxy-1-naphthaldehyde moiety, which contributes to its inhibitory activity. Its ability to modulate multiple sirtuin-related pathways makes it a valuable tool in studying the biological functions of sirtuins and their potential therapeutic applications .

Properties

Molecular Formula |

C26H22N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)28-26(30)21-11-7-12-22(16-21)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) |

InChI Key |

USDKSBHPFQRCGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.